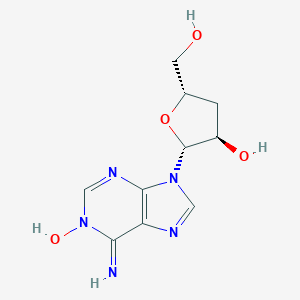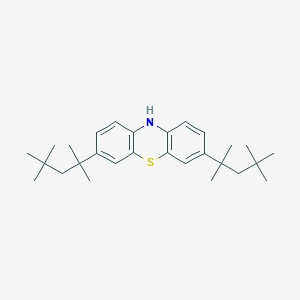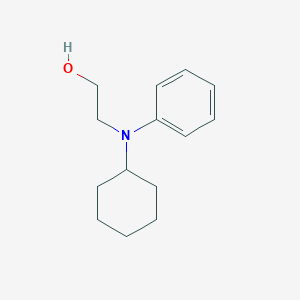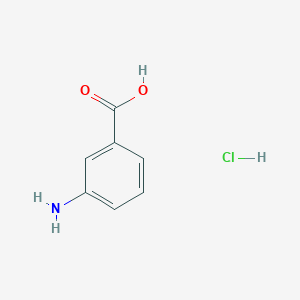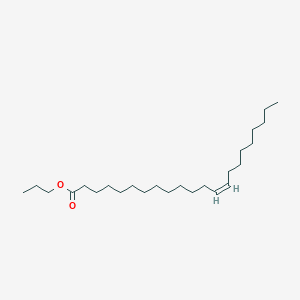
Propyl (Z)-docos-13-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (Z)-docos-13-enoate is a long-chain unsaturated fatty acid ester that is commonly found in plants and animals. This compound has received significant attention in recent years due to its potential applications in various fields, including scientific research. In
Mécanisme D'action
The mechanism of action of Propyl (Z)-docos-13-enoate is not fully understood. However, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Propyl (Z)-docos-13-enoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of lipase enzymes. In vivo studies have shown that Propyl (Z)-docos-13-enoate can reduce inflammation and tumor growth in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Propyl (Z)-docos-13-enoate in lab experiments is its availability. This compound can be synthesized through various methods and is commercially available. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on Propyl (Z)-docos-13-enoate. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic applications. Another direction is to explore its potential as a food additive and flavoring agent. Additionally, more studies are needed to determine the safety and toxicity of Propyl (Z)-docos-13-enoate.
Méthodes De Synthèse
Propyl (Z)-docos-13-enoate can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of propyl alcohol with (Z)-docos-13-enoic acid in the presence of a catalyst. Enzymatic synthesis involves the use of lipases to catalyze the esterification reaction between propyl alcohol and (Z)-docos-13-enoic acid. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce Propyl (Z)-docos-13-enoate.
Applications De Recherche Scientifique
Propyl (Z)-docos-13-enoate has potential applications in various scientific research fields, including biochemistry, pharmacology, and food science. In biochemistry, this compound is used as a substrate for lipase activity assays. In pharmacology, Propyl (Z)-docos-13-enoate has been shown to have anti-inflammatory and anti-tumor properties. In food science, this compound is used as a food additive and flavoring agent.
Propriétés
Numéro CAS |
10507-48-9 |
|---|---|
Nom du produit |
Propyl (Z)-docos-13-enoate |
Formule moléculaire |
C25H48O2 |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
propyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(26)27-24-4-2/h11-12H,3-10,13-24H2,1-2H3/b12-11- |
Clé InChI |
ZBCJNEVCBQAZRU-QXMHVHEDSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCC |
Autres numéros CAS |
10507-48-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



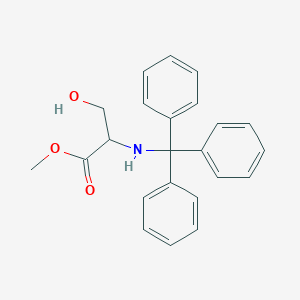
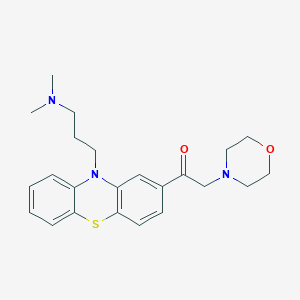
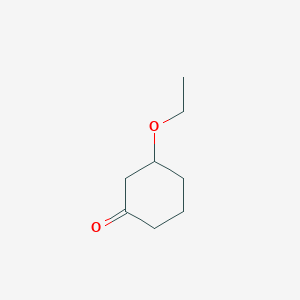
![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)
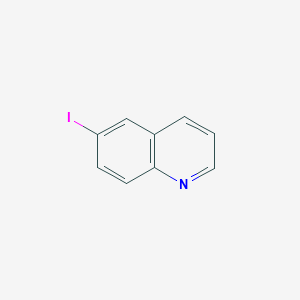
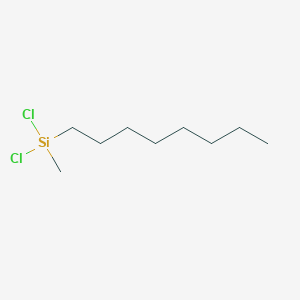

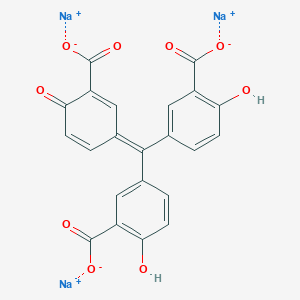
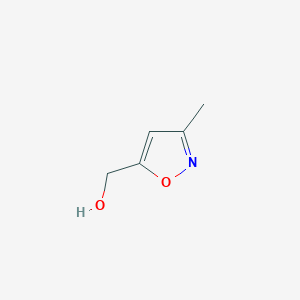
![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)
